molecular formula C6H9ClO2 B2528272 Tetrahydrofuran-3-ylacetyl chloride CAS No. 117422-88-5

Tetrahydrofuran-3-ylacetyl chloride

Cat. No.: B2528272
CAS No.: 117422-88-5
M. Wt: 148.59
InChI Key: CRFMRVSWUCYNRC-UHFFFAOYSA-N
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Description

Tetrahydrofuran-3-ylacetyl chloride is an organic compound with the molecular formula C6H9ClO2. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. This compound is used primarily in research and development, particularly in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahydrofuran-3-ylacetyl chloride can be synthesized through several methods. One common approach involves the reaction of tetrahydrofuran with acetyl chloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of acetyl chloride. The process can be summarized as follows:

    Reactants: Tetrahydrofuran and acetyl chloride.

    Catalyst: Anhydrous aluminum chloride or another Lewis acid.

    Conditions: Anhydrous environment, typically at low temperatures to control the reaction rate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Tetrahydrofuran-3-ylacetyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form tetrahydrofuran-3-ylacetic acid and hydrochloric acid.

    Reduction: The compound can be reduced to tetrahydrofuran-3-ylacetaldehyde using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Catalysts: Lewis acids like aluminum chloride.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Acids: Formed by hydrolysis.

Scientific Research Applications

Tetrahydrofuran-3-ylacetyl chloride is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of tetrahydrofuran-3-ylacetyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran-2-ylacetyl chloride: Similar structure but with the acyl chloride group at the 2-position.

    Furan-3-ylacetyl chloride: Contains a furan ring instead of a tetrahydrofuran ring.

    Tetrahydrofuran-3-ylacetic acid: The hydrolyzed form of tetrahydrofuran-3-ylacetyl chloride.

Uniqueness

This compound is unique due to its specific reactivity and the presence of both an acyl chloride group and a tetrahydrofuran ring. This combination allows for versatile applications in organic synthesis and research.

Properties

IUPAC Name

2-(oxolan-3-yl)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2/c7-6(8)3-5-1-2-9-4-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFMRVSWUCYNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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